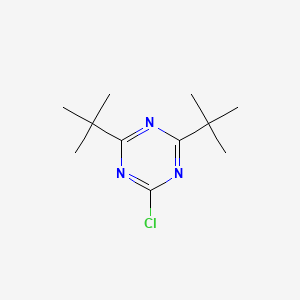

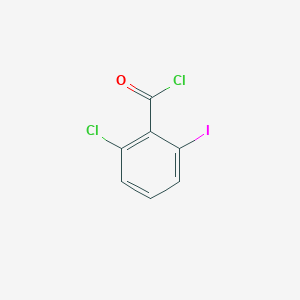

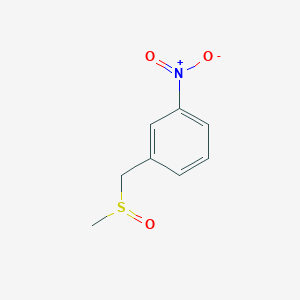

![molecular formula C7H7N3S B1433846 4-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine CAS No. 1596350-40-1](/img/structure/B1433846.png)

4-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine

Descripción general

Descripción

Pyrrolo[2,1-f][1,2,4]triazine is an important regulatory starting material in the production of the antiviral drug remdesivir . It is a promising fused heterocycle that is an integral part of several kinase inhibitors and nucleoside drugs .

Synthesis Analysis

Pyrrolo[2,1-f][1,2,4]triazine was produced through a newly developed synthetic methodology utilizing simple building blocks such as pyrrole, chloramine, and formamidine acetate . The synthesis was carried out at the kilogram scale in batch mode with extensive process safety studies . A second-generation synthesis was reported using continuous flow chemistry tools .

Molecular Structure Analysis

The molecular structure of Pyrrolo[2,1-f][1,2,4]triazine is complex and forms the core structure of several kinase inhibitors and nucleoside drugs .

Chemical Reactions Analysis

In the synthesis process, NaH was applied as the base to deprotonate 2-cyanopyrrole, and then in situ prepared monochloramine solution was utilized for the N-amination, followed by cyclization with formamidine acetate .

Aplicaciones Científicas De Investigación

Kinase Inhibition

This compound is an integral part of several kinase inhibitors. Kinases are enzymes that play a crucial role in signaling pathways that regulate cell division, metabolism, and other vital processes. Inhibitors targeting these enzymes can be effective in treating diseases like cancer by blocking abnormal cell growth and proliferation .

Antiviral Agents

Some analogs of pyrrolo triazine have shown potential in the treatment of Ebola and other emerging viruses. The structure of 4-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine could be leveraged to develop new antiviral agents that target specific stages of viral replication or protein synthesis .

Anti-Norovirus Activity

Recent reports suggest that derivatives of this compound exhibit anti-norovirus activity. Noroviruses are a leading cause of gastroenteritis, and effective therapeutic agents are in high demand .

EGFR Inhibition

The compound has been identified as an EGFR inhibitor, which could slow cellular proliferation in various human tumor cell lines. EGFR is a protein that, when mutated or overexpressed, can drive the growth of certain types of cancer .

Treatment of Neurological Disorders

Due to its ability to cross the blood-brain barrier and its activity on central nervous system targets, this compound could be explored for the treatment of neurological disorders .

Hedgehog Signaling Pathway Inhibition

The hedgehog signaling pathway is involved in cell differentiation during embryonic development. Abnormal activation of this pathway can lead to cancer. Compounds targeting this pathway could serve as a basis for developing new anticancer drugs .

Aurora Kinase Inhibition

Aurora kinases are essential for cell division, and their inhibition can halt the growth of cancer cells. This compound’s derivatives could be used to create new drugs that target these kinases .

Nucleoside Drug Synthesis

Pyrrolo[2,1-f][1,2,4]triazine derivatives are also important in the synthesis of nucleoside drugs like remdesivir, which is used to treat viral infections such as COVID-19 .

Mecanismo De Acción

Target of Action

The primary targets of 4-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine are kinases, specifically the fibroblast growth factor receptors (FGFR) and the epidermal growth factor receptor (EGFR) . These are tyrosine receptor kinases that bind to members of the fibroblast growth factor (FGF) family of proteins and regulate fundamental processes of cell development .

Mode of Action

4-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine interacts with its targets by inhibiting their activity. This inhibition is achieved by the compound binding to the kinase receptors, thereby preventing them from performing their normal function . The result is a disruption in the signaling pathways that these kinases are involved in, leading to changes in cellular processes.

Biochemical Pathways

The inhibition of kinase activity by 4-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine affects several biochemical pathways. These pathways are primarily involved in cell development, proliferation, and differentiation . By inhibiting the activity of kinases, the compound disrupts these pathways, leading to downstream effects that can include the suppression of cancer cell growth .

Pharmacokinetics

It’s worth noting that the compound is an important regulatory starting material in the production of the antiviral drug remdesivir .

Result of Action

The molecular and cellular effects of 4-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine’s action primarily involve the inhibition of cell survival in certain mechanisms . By inhibiting the activity of kinases, the compound can disrupt cell signaling pathways, leading to the suppression of cell growth and proliferation .

Action Environment

The action, efficacy, and stability of 4-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine can be influenced by various environmental factors. It’s important to note that the safety and process optimization of the compound’s synthesis have been studied, which could have implications for its stability and efficacy .

Propiedades

IUPAC Name |

4-methylsulfanylpyrrolo[2,1-f][1,2,4]triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S/c1-11-7-6-3-2-4-10(6)9-5-8-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZVMANGDZUBESL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=NN2C1=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

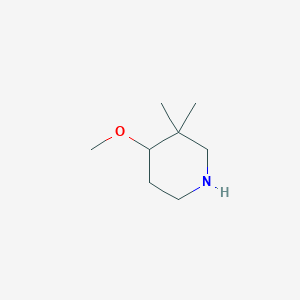

![1,1-Difluorospiro[2.5]octan-6-one](/img/structure/B1433766.png)

![methyl 5-bromo-1H-benzo[d][1,2,3]triazole-7-carboxylate](/img/structure/B1433775.png)

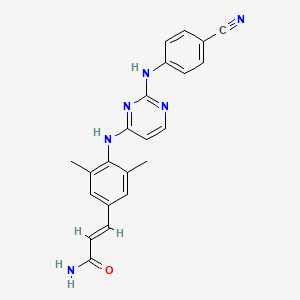

![Carbamic acid, N-[[4-[(hydroxyimino)methyl]phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B1433785.png)